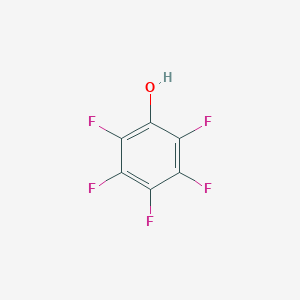

Pentafluorophenol

Description

Structure

3D Structure

Propriétés

IUPAC Name |

2,3,4,5,6-pentafluorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6HF5O/c7-1-2(8)4(10)6(12)5(11)3(1)9/h12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBNGYFFABRKICK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1F)F)F)F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6HF5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

4615-85-4 (potassium salt) | |

| Record name | 2,3,4,5,6-Pentafluorophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000771619 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9061120 | |

| Record name | Pentafluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9061120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White crystalline solid with an odor of phenol; mp = 32-36 deg C; [Alfa Aesar MSDS] | |

| Record name | 2,3,4,5,6-Pentafluorophenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10652 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

771-61-9 | |

| Record name | Pentafluorophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=771-61-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,4,5,6-Pentafluorophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000771619 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PENTAFLUOROPHENOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21627 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 2,3,4,5,6-pentafluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pentafluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9061120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pentafluorophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.123 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PENTAFLUOROPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A2YCF0YUHA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

What are the chemical properties of pentafluorophenol for peptide synthesis?

For Researchers, Scientists, and Drug Development Professionals

Pentafluorophenol (PFP) has emerged as a critical reagent in the field of peptide synthesis, prized for its ability to facilitate efficient and high-yield coupling reactions with minimal side products. This technical guide delves into the core chemical properties of PFP and its application in forming robust peptide bonds, providing detailed experimental protocols and quantitative data to support researchers in optimizing their synthetic strategies.

Core Principles: The Chemistry of Pentafluorophenyl Esters

The utility of this compound in peptide synthesis lies in its use to form pentafluorophenyl (PFP) active esters of N-protected amino acids. The strong electron-withdrawing nature of the five fluorine atoms on the phenyl ring makes the PFP group an excellent leaving group.[1] This high reactivity of the PFP esters facilitates the nucleophilic attack by the amino group of a second amino acid, leading to rapid and efficient peptide bond formation.[2][3]

Kinetic studies have demonstrated the superior coupling speed of PFP esters compared to other active esters. For instance, the relative coupling rate of PFP esters (OPFP) is significantly higher than that of pentachlorophenyl (OPCP) and p-nitrophenyl (ONp) esters, with a reported ratio of 111:3.4:1, respectively.[1][3][4] This rapid reaction kinetic is advantageous as it helps to minimize or even eliminate undesirable side reactions, such as racemization.[1][4]

Quantitative Data Presentation

The following table summarizes the yield of Fmoc-amino acid pentafluorophenyl esters prepared using pentafluorophenyl trifluoroacetate (B77799) as the activating agent.

| Fmoc-Amino Acid | Activating Agent | Solvent | Base | Yield (%) |

| Fmoc-Phe-OH | Pentafluorophenyl Trifluoroacetate | Pyridine | - | 95 |

| Fmoc-Ala-OH | Pentafluorophenyl Trifluoroacetate | Pyridine | - | 92 |

| Fmoc-Val-OH | Pentafluorophenyl Trifluoroacetate | Pyridine | - | 89 |

| Fmoc-Leu-OH | Pentafluorophenyl Trifluoroacetate | Pyridine | - | 93 |

| Fmoc-Gly-OH | Pentafluorophenyl Trifluoroacetate | Pyridine | - | 96 |

Mandatory Visualizations

Formation of an Fmoc-Amino Acid Pentafluorophenyl Ester

Caption: Formation of an Fmoc-Amino Acid Pentafluorophenyl Ester.

Peptide Bond Formation via a PFP Ester

Caption: Peptide Bond Formation via a PFP Ester.

Solid-Phase Peptide Synthesis (SPPS) Workflow using PFP Estersdot

References

Pentafluorophenol as a Coupling Reagent: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of pentafluorophenol (PFP-OH) as a highly efficient coupling reagent in modern organic synthesis, with a primary focus on peptide and bioconjugate chemistry. We will delve into the core mechanism of action, present comparative quantitative data, provide detailed experimental protocols, and illustrate key processes through workflow diagrams.

Core Principles: The Chemistry of Pentafluorophenyl Esters

This compound's utility as a coupling reagent lies in its ability to convert a relatively unreactive carboxylic acid group into a highly reactive pentafluorophenyl (PFP) active ester.[1] This "activation" is the cornerstone of its function, rendering the carboxyl carbon significantly more electrophilic and susceptible to nucleophilic attack by a primary or secondary amine, leading to the formation of a stable amide bond.[2]

The mechanism can be broken down into two primary stages:

-

Activation (Ester Formation): The carboxylic acid (e.g., an N-protected amino acid) is reacted with this compound, typically in the presence of a dehydrating agent like dicyclohexylcarbodiimide (B1669883) (DCC), to form the PFP ester. The by-product, dicyclohexylurea (DCU), is insoluble in most organic solvents and can be easily removed by filtration.[3]

-

Coupling (Amide Formation): The purified PFP ester is then introduced to a free amine (e.g., the N-terminus of a growing peptide chain). The amine's lone pair of electrons attacks the activated carbonyl carbon.

The high efficiency of this reaction is attributed to two key electronic properties of the pentafluorophenyl group:

-

Strong Inductive Effect: The five highly electronegative fluorine atoms create a powerful electron-withdrawing effect, which significantly increases the partial positive charge on the carbonyl carbon, making it a prime target for nucleophiles.

-

Excellent Leaving Group: The resulting pentafluorophenoxide anion is a very stable, non-nucleophilic, and excellent leaving group due to the delocalization of the negative charge across the electron-poor aromatic ring. This facilitates the collapse of the tetrahedral intermediate to form the final amide product.

Quantitative Data: Performance and Comparison

The efficacy of a coupling reagent is measured by its reaction speed, yield, and its ability to suppress side reactions, most notably racemization at the chiral α-carbon of the amino acid. PFP esters exhibit superior performance in these areas compared to other common active esters.

Kinetic studies have demonstrated the significantly higher reactivity of PFP esters. This high rate of coupling is advantageous as it can minimize or eliminate undesirable side reactions.

Table 1: Comparison of Relative Coupling Rates

| Active Ester Type | Abbreviation | Relative Coupling Rate |

|---|---|---|

| Pentafluorophenyl Ester | OPFP | 111 |

| Pentachlorophenyl Ester | OPCP | 3.4 |

| p-Nitrophenyl Ester | ONp | 1 |

Data sourced from kinetic studies.

Furthermore, derivatives of this compound have been developed into standalone coupling reagents that exhibit extremely low rates of racemization.

Table 2: Comparison of Racemization Levels

| Coupling Reagent/Method | Racemization Level | Notes |

|---|---|---|

| FDPP (a PFP derivative) | Lowest among common reagents | Analysis showed FDPP to have the lowest racemization rate. |

| Carbodiimides (e.g., DCC/HOBt) | Generally low (<0.4% per cycle) | Racemization in modern SPPS is typically minimal. |

FDPP: Pentafluorophenyl diphenylphosphinate.

Experimental Protocols

The use of pre-formed PFP esters is a common and effective strategy, as it prevents the growing peptide chain from coming into contact with the potentially harmful activating reagent (e.g., carbodiimide).

This protocol outlines the foundational synthesis of the active ester from an N-protected amino acid.

-

Materials:

-

Fmoc-protected amino acid (1 equivalent)

-

This compound (1.1 equivalents)

-

Dicyclohexylcarbodiimide (DCC) (1.1 equivalents)

-

Ethyl acetate (B1210297) (EtOAc) or Dichloromethane (DCM)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Hexane

-

-

Procedure:

-

Dissolve the Fmoc-amino acid and this compound in a suitable solvent (e.g., EtOAc or DCM).

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of DCC in the same solvent to the cooled mixture dropwise over 15-20 minutes.

-

Stir the reaction mixture at 0 °C for one hour, and then allow it to warm to room temperature, stirring for an additional 3-4 hours or overnight.

-

Once the reaction is complete, filter off the precipitated dicyclohexylurea (DCU) by-product.

-

Wash the filtrate successively with a saturated aqueous sodium bicarbonate solution and a saturated aqueous sodium chloride (brine) solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

-

Recrystallize the crude product from a suitable solvent system, such as ethyl acetate/hexane, to obtain the pure Fmoc-amino acid pentafluorophenyl ester.

-

This protocol details the coupling step within a standard Fmoc-based SPPS cycle.

-

Materials:

-

Resin-bound peptide with a free N-terminal amine

-

Fmoc-protected amino acid pentafluorophenyl ester (1.5 - 3 equivalents)

-

1-Hydroxybenzotriazole (HOBt) (1.5 - 3 equivalents, optional but recommended)

-

N,N-Dimethylformamide (DMF)

-

Piperidine (B6355638) solution in DMF (typically 20%) for Fmoc deprotection

-

-

Procedure:

-

Deprotection: Treat the resin-bound peptide with 20% piperidine in DMF to remove the N-terminal Fmoc protecting group. Wash the resin thoroughly with DMF.

-

Coupling Solution: In a separate vessel, dissolve the Fmoc-amino acid pentafluorophenyl ester and HOBt (if used) in DMF. Note: HOBt has been shown to increase reaction rates.

-

Coupling: Add the coupling solution to the resin. Agitate the mixture at room temperature for 1-2 hours.

-

Monitoring: Perform a qualitative test (e.g., Kaiser test) to monitor the reaction for completion (disappearance of free primary amines).

-

Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF to remove excess reagents and by-products.

-

The cycle of deprotection and coupling is repeated for each subsequent amino acid in the sequence.

-

Advantages and Broader Applications

The use of this compound-based coupling offers several distinct advantages:

-

High Reactivity: Leads to rapid coupling times and high yields, minimizing the risk of side reactions.

-

Low Racemization: The fast kinetics help preserve the stereochemical integrity of the amino acids.

-

Stability: PFP esters are crystalline, stable compounds that can be stored. They are also less susceptible to spontaneous hydrolysis compared to other active esters like N-hydroxysuccinimide (NHS) esters.

-

Bioconjugation: Beyond peptide synthesis, PFP esters are highly effective for conjugating molecules to proteins and other biomolecules by targeting primary amines, such as the ε-amino groups of lysine (B10760008) residues. This is valuable for attaching fluorophores, haptens, or polyethylene (B3416737) glycol (PEG) chains.

Conclusion

This compound, through the formation of its highly reactive PFP esters, provides a powerful and versatile tool for modern chemical synthesis. The mechanism, driven by the strong electron-withdrawing nature of the fluorinated ring, ensures rapid and efficient amide bond formation while minimizing common side reactions. The quantitative data and established protocols underscore its practical utility in both solid-phase and solution-phase approaches, making it an indispensable reagent for researchers in peptide synthesis, drug development, and bioconjugation.

References

The Ascendancy of Pentafluorophenyl Esters in Bioconjugation Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioconjugation, the demand for robust and efficient methodologies is paramount for the advancement of therapeutics, diagnostics, and fundamental biological research. The covalent linkage of molecules to proteins, peptides, and nucleic acids requires a delicate balance of reactivity and stability. For years, N-hydroxysuccinimide (NHS) esters have been the workhorse for amine-reactive conjugations. However, the emergence of pentafluorophenyl (PFP) esters has marked a significant advancement in the field, offering superior performance in various applications. This technical guide provides an in-depth exploration of the role of PFP esters in bioconjugation chemistry, presenting quantitative data, detailed experimental protocols, and logical workflows to empower researchers in their molecular endeavors.

The PFP Ester Advantage: Enhanced Stability and Reactivity

PFP esters are active esters derived from pentafluorophenol. The core of their superior performance lies in the electron-withdrawing nature of the pentafluorophenyl group. This chemical property renders the carbonyl carbon more electrophilic, making it highly susceptible to nucleophilic attack by primary and secondary amines, leading to the formation of a stable amide bond. Concurrently, the pentafluorophenolate anion is an excellent leaving group, further facilitating the reaction.

The primary advantages of PFP esters over the more traditional NHS esters are their enhanced stability towards hydrolysis and their heightened reactivity towards aminolysis. This combination is particularly beneficial in the aqueous environments typically required for biomolecule modifications, where the competing hydrolysis reaction can significantly reduce the efficiency of NHS ester-based conjugations.[1][2]

Greater Resistance to Hydrolysis

Faster Reaction Kinetics

Kinetic studies have consistently demonstrated the superior reactivity of PFP esters in the desired aminolysis reaction with amines. In a comparative study, the pseudo-first-order rate constant for the aminolysis of a poly(pentafluorophenyl acrylate) was significantly faster than that of a poly(N-hydroxysuccinimide-4-vinyl benzoate).

Quantitative Data Presentation

To facilitate a clear comparison, the following tables summarize the available quantitative and qualitative data for PFP and NHS esters.

| Parameter | Pentafluorophenyl (PFP) Ester | N-hydroxysuccinimide (NHS) Ester | Reference(s) |

| Relative Hydrolytic Stability | More stable, particularly at pH > 7 | Less stable, significant hydrolysis at pH > 7 | |

| Half-life at pH 8 | Longer than NHS esters (TFP ester is 3x longer) | Minutes | |

| Half-life at pH ≤ 7 | Stable for extended periods | Hours | |

| Optimal pH for Conjugation | 7.2 - 9.0 | 7.0 - 8.5 | |

| Reactivity towards Amines | Highly reactive | Reactive |

| Reagent | Aminolysis Rate Constant (k') with 1-aminomethylpyrene (s⁻¹) |

| Poly(pentafluorophenyl acrylate) | 2.46 x 10⁻¹ |

| Poly(N-hydroxysuccinimide-4-vinyl benzoate) | 3.49 x 10⁻³ |

Experimental Protocols

Detailed and reproducible protocols are essential for successful bioconjugation. The following are representative methodologies for key experiments involving PFP esters.

Protocol for Antibody Labeling with a PFP Ester

This protocol describes a general procedure for conjugating a PFP ester-activated molecule (e.g., a fluorescent dye or a drug) to an antibody.

Materials:

-

Antibody solution (1-10 mg/mL in an amine-free buffer such as PBS, pH 7.2-8.5)

-

PFP ester of the molecule to be conjugated

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

-

Size-exclusion chromatography column (e.g., Sephadex G-25) for purification

Procedure:

-

Antibody Preparation: If the antibody is in a buffer containing primary amines (e.g., Tris), exchange it into an amine-free buffer like PBS at the desired pH using dialysis or a desalting column. Adjust the antibody concentration to 1-10 mg/mL.

-

PFP Ester Solution Preparation: Immediately before use, dissolve the PFP ester in a minimal amount of anhydrous DMF or DMSO to create a stock solution (e.g., 10-50 mM).

-

Conjugation Reaction:

-

While gently vortexing, add a 5- to 20-fold molar excess of the PFP ester stock solution to the antibody solution. The optimal molar ratio should be determined empirically for each specific antibody and label.

-

Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight. The reaction time can be optimized based on the desired degree of labeling.

-

-

Quenching the Reaction: To stop the conjugation reaction, add the quenching buffer to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.

-

Purification: Remove unreacted PFP ester and byproducts by passing the reaction mixture through a size-exclusion chromatography column equilibrated with the desired storage buffer (e.g., PBS).

-

Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the antibody) and at the maximum absorbance wavelength of the conjugated molecule.

Protocol for Comparative Analysis of Active Ester Hydrolysis Rate via HPLC

This protocol allows for the quantitative comparison of the hydrolysis rates of PFP and NHS esters.

Materials:

-

PFP ester and NHS ester of the same carboxylic acid (e.g., Biotin-PFP and Biotin-NHS)

-

Phosphate Buffered Saline (PBS), pH 7.4 and Sodium Bicarbonate buffer, pH 8.5

-

Anhydrous DMF or DMSO

-

Acetonitrile (B52724) (ACN), HPLC grade

-

Trifluoroacetic acid (TFA)

-

Reverse-phase HPLC system with a C18 column and a UV detector

Procedure:

-

Stock Solution Preparation: Prepare 10 mM stock solutions of each active ester in anhydrous DMF or DMSO.

-

Hydrolysis Reaction:

-

Initiate the hydrolysis by diluting each stock solution into the reaction buffers (pH 7.4 and 8.5) to a final concentration of 1 mM.

-

Immediately inject a t=0 sample into the HPLC system.

-

-

Time-course Analysis: At regular intervals (e.g., every 15 minutes for the first hour, then hourly), inject samples into the HPLC.

-

HPLC Analysis: Monitor the decrease in the active ester peak area and the increase in the hydrolyzed carboxylic acid peak area by UV absorbance at an appropriate wavelength. Use a gradient of water with 0.1% TFA (Solvent A) and acetonitrile with 0.1% TFA (Solvent B) as the mobile phase.

-

Data Analysis: Calculate the percentage of the remaining active ester at each time point. Plot the natural logarithm of the active ester concentration versus time to determine the pseudo-first-order rate constant and the half-life of each ester under the different pH conditions.

Mandatory Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate key concepts and workflows related to PFP esters in bioconjugation.

References

Understanding the reactivity of pentafluorophenol in organic synthesis.

An In-depth Technical Guide to the Reactivity of Pentafluorophenol in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Unique Profile of this compound

This compound (PFP-OH), the perfluorinated analogue of phenol, is a versatile and powerful reagent in modern organic synthesis.[1] Its unique chemical properties, stemming from the five highly electron-withdrawing fluorine atoms on the aromatic ring, render it indispensable in numerous applications, particularly in the pharmaceutical and materials science sectors.[2][3] The strong inductive effect of the fluorine atoms makes this compound significantly more acidic than phenol, which is fundamental to its reactivity.[1][4] This enhanced acidity facilitates its role as an excellent leaving group, making its derivatives, especially esters, highly reactive towards nucleophiles. This guide provides a comprehensive overview of the core reactivity of this compound, focusing on its application in forming activated esters for amide bond synthesis, supported by quantitative data, detailed experimental protocols, and logical workflow visualizations.

Core Reactivity: Pentafluorophenyl Esters in Acyl Transfer Reactions

The most prominent application of this compound in organic synthesis is the formation of pentafluorophenyl (PFP) esters. These esters are highly efficient "active esters" used to facilitate nucleophilic acyl substitution reactions, most notably in the formation of amide bonds during peptide synthesis.

Mechanism of Activation and Amide Bond Formation

The exceptional reactivity of PFP esters is attributed to the pentafluorophenoxide anion being a superb leaving group. The five electron-withdrawing fluorine atoms stabilize the negative charge on the phenoxide ion, making it depart readily upon nucleophilic attack at the ester's carbonyl carbon.

The process typically involves two key stages:

-

Activation: A carboxylic acid (e.g., an N-protected amino acid) is reacted with this compound, usually in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC), to form the PFP active ester.

-

Coupling: The isolated PFP ester is then introduced to an amine nucleophile (e.g., the N-terminus of a peptide chain). The amine attacks the activated carbonyl, displacing the pentafluorophenoxide group to form a stable amide bond.

This methodology is highly valued in both solution-phase and solid-phase peptide synthesis (SPPS) because the high reactivity of PFP esters leads to rapid coupling times, high yields, and minimization of side reactions, such as racemization. Furthermore, PFP esters exhibit greater stability towards spontaneous hydrolysis compared to other active esters, like N-hydroxysuccinimidyl (NHS) esters, which is advantageous during conjugation reactions.

Quantitative Reactivity Data

The enhanced reactivity of this compound and its ester derivatives can be quantified through physicochemical properties and kinetic data.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Formula | C₆HF₅O | |

| Molar Mass | 184.06 g/mol | - |

| Appearance | White, low melting crystalline solid | |

| Melting Point | 34-36 °C | |

| Boiling Point | 143 °C | |

| pKa | ~5.5 |

The low pKa of ~5.5, compared to phenol's pKa of ~10, highlights its strong acidity and the stability of its conjugate base, the pentafluorophenoxide ion.

Table 2: Comparative Coupling Rates of Active Esters

Kinetic studies have demonstrated the superior reaction rates of PFP esters compared to other common active esters used in peptide synthesis.

| Active Ester Type | Abbreviation | Relative Coupling Rate | Reference(s) |

| Pentafluorophenyl Ester | OPFP | 111 | |

| Pentachlorophenyl Ester | OPCP | 3.4 | |

| p-Nitrophenyl Ester | ONp | 1 |

This vast difference in reactivity underscores why PFP esters are preferred for difficult couplings or to minimize racemization, as the desired amide-forming reaction proceeds much faster than competing side reactions.

Other Synthetic Applications

While best known for PFP esters, the reactivity of this compound extends to other areas of organic synthesis.

-

Pentafluorophenyl Ethers: PFP ethers can be synthesized via nucleophilic alkoxide attack on hexafluorobenzene (B1203771) or from potassium pentafluorophenoxide and alkyl halides. Cleavage of these ethers, typically requiring strong acids or bases, can be used as a method of deprotection.

-

Pentafluorophenyl Sulfonates: PFP sulfonic esters are stable, often crystalline, alternatives to sulfonyl chlorides for the preparation of sulfonamides. The PFP-sulfonate group can also act as a protecting group for sulfonic acids, allowing for chemoselective cross-coupling reactions like the Suzuki-Miyaura reaction on other parts of the molecule.

-

Catalysis: Leveraging its high acidity, this compound can serve as an efficient, metal-free catalyst for reactions such as Fischer indole (B1671886) synthesis and Pictet-Spengler reactions, where it activates electrophiles through protonation.

Experimental Protocols

Protocol 1: Synthesis of an Fmoc-Amino Acid Pentafluorophenyl Ester

This protocol describes the synthesis of an activated amino acid ester using a carbodiimide (B86325) coupling agent.

Materials:

-

Fmoc-protected amino acid (1.0 eq)

-

This compound (1.0 eq)

-

Dicyclohexylcarbodiimide (DCC) (1.0 eq)

-

Ethyl acetate (B1210297) (solvent)

Methodology:

-

Dissolve the Fmoc-amino acid and this compound in ethyl acetate in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of DCC in ethyl acetate dropwise to the cooled mixture with continuous stirring.

-

Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 3-4 hours or until TLC analysis indicates completion of the reaction.

-

The byproduct, dicyclohexylurea (DCU), will precipitate out of the solution. Filter the mixture to remove the DCU precipitate.

-

Wash the filtrate with 0.1 N HCl, followed by 0.1% NaHCO₃ solution, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate under reduced pressure.

-

Recrystallize the resulting crude product from a suitable solvent system (e.g., ethyl acetate/hexane) to yield the pure Fmoc-amino acid pentafluorophenyl ester.

Protocol 2: Peptide Bond Formation Using a PFP Ester

This protocol outlines the coupling of a PFP ester to an amino component.

Materials:

-

Fmoc-amino acid PFP ester (1.0 eq)

-

Amino acid ester hydrochloride (or peptide with a free N-terminus) (1.0 eq)

-

A non-nucleophilic base, such as N,N-Diisopropylethylamine (DIEA) (1.0-1.2 eq)

-

Dimethylformamide (DMF) (solvent)

Methodology:

-

Dissolve the amino acid ester hydrochloride salt in DMF and add DIEA to neutralize the salt and free the amine. Stir for 5-10 minutes.

-

Add the Fmoc-amino acid PFP ester to the solution.

-

Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS. Due to the high reactivity of the PFP ester, coupling is often complete within 1-2 hours.

-

Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 0.1 N HCl, 0.1% NaHCO₃, and brine to remove excess reagents and byproducts.

-

Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent to obtain the protected dipeptide.

Conclusion

This compound is a uniquely reactive and highly valuable reagent for organic synthesis. Its strong acidity and the stability of the corresponding phenoxide ion make it an exceptional leaving group. This property is expertly harnessed in the form of pentafluorophenyl esters, which are among the most reactive acylating agents available for amide bond formation. The rapid, high-yield, and low-racemization couplings they enable have solidified their role in modern peptide synthesis and drug development. Beyond this primary application, the utility of PFP in forming stable sulfonates and ethers, and as a metal-free catalyst, continues to expand its importance in the toolkit of the research and industrial chemist.

References

Pentafluorophenol: A Lynchpin in the Synthesis of Advanced Fluorinated Pharmaceuticals

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine into pharmaceutical agents has become a cornerstone of modern drug design, often imparting enhanced metabolic stability, binding affinity, and bioavailability. Pentafluorophenol (PFP) has emerged as a critical precursor in this endeavor, primarily through its role in forming highly reactive pentafluorophenyl (PFP) esters. This technical guide provides a comprehensive overview of the application of this compound in the synthesis of fluorinated pharmaceuticals, with a focus on quantitative data, detailed experimental protocols, and the visualization of key chemical and biological processes.

The Power of Pentafluorophenyl Esters: A Reactive Intermediate

This compound is most commonly employed in pharmaceutical synthesis to activate carboxylic acids by converting them into PFP esters. The strong electron-withdrawing nature of the pentafluorophenyl group makes the ester highly susceptible to nucleophilic attack, facilitating the formation of amide, ester, or other bonds under mild conditions. This high reactivity is particularly advantageous in the synthesis of complex and sensitive molecules, such as peptides and nucleotide analogues, where minimizing side reactions and preserving stereochemical integrity is paramount.

One of the most well-documented applications of a this compound-derived reagent is in the synthesis of the blockbuster antiviral drug Sofosbuvir, used to treat Hepatitis C.[1][2] In the synthesis of a key intermediate for Sofosbuvir, a pentafluorophenoxy-containing phosphorylating agent is used to create a crucial phosphoramidate (B1195095) linkage.[3][4][5]

Quantitative Data: A Comparative Look at Reactivity

The enhanced reactivity of PFP esters is not merely qualitative. Kinetic studies have demonstrated their superiority over other activated esters in peptide synthesis. This rapid reaction rate is beneficial for minimizing or eliminating undesirable side reactions.

| Activating Group | Relative Coupling Rate |

| Pentafluorophenyl (PFP) | 111 |

| Pentachlorophenyl (PCP) | 3.4 |

| p-Nitrophenyl (ONp) | 1 |

Experimental Protocols

Synthesis of a Key Intermediate for Sofosbuvir

This protocol describes the synthesis of N-[(S)-(2,3,4,5,6-pentafluorophenoxy)phenoxyphosphoryl]-L-alanine isopropyl ester, a critical reagent in the synthesis of Sofosbuvir.

Materials:

-

D-alanine isopropyl ester

-

Phenyl dichlorophosphate (B8581778)

-

This compound

-

Methyl tertiary butyl ether (MTBE)

-

Ethyl acetate (B1210297)

-

n-Hexane

Procedure:

-

To a reaction vessel containing D-alanine isopropyl ester (30g) and anhydrous sodium sulfate (B86663) (20g) in dichloromethane (200ml), cool the mixture to between -70°C and -80°C.

-

Slowly add a solution of phenyl dichlorophosphate (48g) in dichloromethane (500ml) to the cooled mixture. Maintain the temperature between -70°C and -80°C and allow the reaction to proceed for 1 hour.

-

Sequentially add a dichloromethane solution of recovered this compound (42g) and triethylamine (45g).

-

Allow the reaction mixture to warm to 0-5°C and stir.

-

Filter the reaction mixture and wash the filter cake with dichloromethane (200ml).

-

Concentrate the filtrate under reduced pressure to obtain a crude oily product.

-

Add MTBE (800mL) to the crude product to induce precipitation. Filter the mixture and concentrate the filtrate to dryness to yield the crude product (85g).

-

Recrystallize the crude product from a mixture of ethyl acetate (200ml) and n-hexane (300ml) by warming to 50°C and then cooling to room temperature to obtain the purified white solid product (72g).

General Protocol for Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Amino Acid Pentafluorophenyl Esters

Pentafluorophenyl esters of Fmoc-protected amino acids are highly effective in solid-phase peptide synthesis, offering rapid coupling times.

Materials:

-

Fmoc-protected amino acid pentafluorophenyl ester

-

Rink Amide resin

-

N,N-Dimethylformamide (DMF)

-

1-Hydroxybenzotriazole (HOBt) (optional, as an additive)

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour.

-

Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 20 minutes to remove the Fmoc protecting group from the resin's linker. Wash the resin thoroughly with DMF.

-

Coupling: Dissolve the Fmoc-amino acid pentafluorophenyl ester (2-3 equivalents) in DMF. HOBt (1 equivalent) can be added to suppress side reactions. Add the solution to the deprotected resin and agitate for 1-2 hours.

-

Washing: Wash the resin extensively with DMF to remove unreacted reagents.

-

Repeat: Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the peptide sequence.

-

Cleavage and Deprotection: Once the peptide chain is complete, treat the resin with a cleavage cocktail (e.g., trifluoroacetic acid/triisopropylsilane/water) to cleave the peptide from the resin and remove the side-chain protecting groups.

-

Isolation: Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize to obtain the final product.

Mandatory Visualizations

Experimental Workflow: Synthesis of a Small Molecule Pharmaceutical

Caption: General workflow for small molecule synthesis via PFP ester.

Experimental Workflow: Solid-Phase Peptide Synthesis (SPPS)

Caption: Solid-Phase Peptide Synthesis (SPPS) using PFP Esters.

Signaling Pathway: RAF/MEK/ERK Pathway Inhibition

Fluorinated compounds are often developed as kinase inhibitors for anticancer therapy. The RAF/MEK/ERK pathway is a critical signaling cascade that is frequently dysregulated in cancer.

Caption: RAF/MEK/ERK Signaling Pathway Inhibition.

Conclusion

This compound stands out as a versatile and powerful reagent in the synthesis of fluorinated pharmaceuticals. Its ability to form highly reactive PFP esters enables efficient and clean bond-forming reactions, which is critical for the development of complex drug molecules. The examples of Sofosbuvir synthesis and solid-phase peptide synthesis highlight the practical utility of this compound in creating high-value therapeutic agents. As the demand for more sophisticated and effective fluorinated drugs continues to grow, the importance of this compound as a key building block is set to increase, making a thorough understanding of its chemistry and applications essential for researchers in the field.

References

- 1. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 2. spectrabase.com [spectrabase.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. PI3K-AKT Signaling Pathway | Key Regulator in Cancer Development & Progression - Creative Biolabs [creativebiolabs.net]

Physical and chemical properties of pentafluorophenol relevant to researchers.

For Immediate Release

Pentafluorophenol (PFP) is a highly versatile organofluorine compound that has become an indispensable tool for researchers, particularly in the fields of organic synthesis, drug development, and materials science. Its unique electronic properties, stemming from the presence of five fluorine atoms on the benzene (B151609) ring, confer remarkable reactivity and utility as a synthetic intermediate. This technical guide provides an in-depth overview of the physical and chemical properties of this compound, detailed experimental protocols for its key applications, and visual representations of its reaction workflows.

Core Physical and Chemical Properties

This compound is a white to off-white crystalline solid at room temperature with a characteristic phenolic odor.[1][2] The strong electron-withdrawing nature of the fluorine atoms significantly influences its acidity and reactivity compared to phenol.

Physical Properties

A summary of the key physical properties of this compound is presented in the table below. These properties are crucial for its handling, storage, and application in various experimental setups.

| Property | Value | Reference(s) |

| Molecular Formula | C₆HF₅O | [3] |

| Molecular Weight | 184.06 g/mol | [] |

| Melting Point | 32.8 - 36 °C (91.0 - 96.8 °F) | [5] |

| Boiling Point | 143 - 145.6 °C (289.4 - 294.1 °F) | |

| Density | 1.757 g/cm³ | |

| pKa | 5.5 | |

| Solubility | Sparingly soluble in water. Soluble in polar organic solvents such as dimethyl sulfoxide (B87167) (DMSO), methanol, and chloroform. | |

| Appearance | White to light yellow crystalline solid. |

Spectral Data

The spectral data of this compound are essential for its identification and characterization in reaction mixtures.

| Spectrum Type | Key Features/Peaks | Reference(s) |

| ¹H NMR | A single peak corresponding to the hydroxyl proton. | |

| ¹³C NMR | Multiple peaks corresponding to the fluorinated aromatic carbons. | |

| ¹⁹F NMR | Chemical shifts at approximately -130.2 ppm (F-3/4) and -134.5 ppm (F-2/5). | |

| Infrared (IR) | Characteristic peaks for O-H stretching and C-F stretching. | |

| Mass Spectrometry (MS) | Molecular ion peak and characteristic fragmentation patterns involving the loss of HF and C-F bonds. |

Key Applications and Experimental Protocols

The primary application of this compound in research, particularly in drug development, is as an activating agent for carboxylic acids in peptide synthesis. The resulting pentafluorophenyl (PFP) esters are highly reactive towards nucleophiles, facilitating efficient amide bond formation with minimal side reactions.

Synthesis of Pentafluorophenyl Esters using Dicyclohexylcarbodiimide (B1669883) (DCC)

This protocol describes a common method for the activation of a carboxylic acid with this compound using dicyclohexylcarbodiimide (DCC) as a coupling agent.

Experimental Workflow:

Methodology:

-

Dissolve the carboxylic acid (1 equivalent) and this compound (1 equivalent) in anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of dicyclohexylcarbodiimide (DCC) (1.1 equivalents) in dichloromethane dropwise to the cooled mixture with stirring.

-

Continue stirring at 0 °C for 1-2 hours, then allow the reaction to warm to room temperature and stir overnight.

-

The byproduct, dicyclohexylurea (DCU), will precipitate out of the solution.

-

Filter the reaction mixture to remove the precipitated DCU.

-

Wash the filtrate with water, dry the organic layer over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure to yield the crude pentafluorophenyl ester, which can be further purified by chromatography or recrystallization if necessary.

Peptide Coupling using Pentafluorophenyl Esters

This protocol outlines the use of a pre-formed N-protected amino acid pentafluorophenyl ester for coupling to another amino acid or peptide in solution.

Experimental Workflow:

Methodology:

-

Dissolve the N-protected amino acid pentafluorophenyl ester (1.1-1.5 equivalents) in tetrahydrofuran (B95107) (THF).

-

In a separate flask, dissolve the amino acid or peptide with a free amino group (1 equivalent) in water.

-

Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to the aqueous solution.

-

Add the THF solution of the active ester to the aqueous solution of the amino component with stirring.

-

Allow the reaction to proceed at room temperature, typically for around 3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, perform an appropriate work-up, which may include acidification to precipitate the product, followed by filtration and washing.

-

The resulting protected peptide can be purified by standard techniques such as column chromatography.

Reactivity and Logical Relationships

The utility of this compound in synthesis is a direct consequence of the electronic effects of the five fluorine atoms.

The strong inductive effect of the fluorine atoms makes the hydroxyl proton of this compound significantly more acidic than that of phenol. This facilitates the formation of the pentafluorophenoxide ion, which is a key intermediate in the synthesis of PFP esters. Furthermore, the pentafluorophenoxide is an excellent leaving group, which renders the carbonyl carbon of the PFP ester highly electrophilic and susceptible to nucleophilic attack. This high reactivity is the basis for its widespread use in peptide coupling and other acylation reactions.

Biological Relevance

While this compound itself does not have a direct, well-defined role in biological signaling pathways, its importance in the life sciences is profound. It is a critical reagent in the synthesis of peptides and other biologically active molecules. The incorporation of the pentafluorophenyl group into metal complexes, such as those of platinum, has been shown to modify their biological activity, including their interactions with proteins like human serum albumin (HSA). This highlights the indirect but significant contribution of this compound to the development of novel therapeutic and diagnostic agents.

References

The Chemistry of Pentafluorophenyl Active Esters for Amide Bond Formation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pentafluorophenyl (PFP) active esters have emerged as superior reagents for amide bond formation, a cornerstone of chemical synthesis in research, drug development, and bioconjugation.[1][2] Their remarkable reactivity and enhanced stability compared to other active esters, such as N-hydroxysuccinimide (NHS) esters, render them highly efficient for coupling carboxylic acids with primary and secondary amines.[1][3] This technical guide provides a comprehensive overview of the chemistry of PFP esters, including their mechanism of action, comparative performance data, detailed experimental protocols, and key applications. The strategic use of PFP esters can lead to higher reaction yields, improved reproducibility, and streamlined workflows in the synthesis of peptides, antibody-drug conjugates (ADCs), and other complex molecular architectures.[4]

Introduction

The formation of a stable amide bond is a fundamental transformation in organic chemistry, critical for the synthesis of peptides, proteins, and a vast array of pharmaceuticals and biomaterials.[5] The use of active esters is a widely adopted strategy to facilitate this reaction, wherein the carboxyl group is activated to promote nucleophilic attack by an amine.[5] Pentafluorophenyl (PFP) esters, with the general formula RC(O)OC₆F₅, have gained prominence due to the strong electron-withdrawing nature of the pentafluorophenyl group.[6] This structural feature significantly enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack, while the pentafluorophenolate anion proves to be an excellent leaving group.[1][7] Consequently, PFP esters exhibit superior reactivity and greater resistance to premature hydrolysis, offering significant advantages in both solution-phase and solid-phase synthesis.[1][2][8]

Core Principles: Mechanism of Amide Bond Formation

The reaction proceeds via a two-step nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the highly electrophilic carbonyl carbon of the PFP ester. This results in the formation of a transient tetrahedral intermediate. The intermediate then collapses, expelling the stable pentafluorophenolate leaving group to yield the final amide product.[9] The high reactivity of PFP esters is attributed to the electron-deficient nature of the pentafluorophenyl ring, which stabilizes the departing phenolate (B1203915) anion.[7]

Caption: Mechanism of amide bond formation using PFP active esters.

Quantitative Performance Data

PFP esters consistently outperform other active esters in terms of both reaction kinetics and stability. The following tables summarize key quantitative data from comparative studies.

Table 1: Comparative Reaction Rates of Active Esters

| Active Ester | Relative Coupling Rate | Reference |

| Pentafluorophenyl (PFP) Ester (OPFP) | 111 | [6][10] |

| Pentachlorophenyl (PCP) Ester (OPCP) | 3.4 | [6][10] |

| p-Nitrophenyl (Np) Ester (ONp) | 1 | [6][10] |

Table 2: Comparative Stability of Active Esters in Aqueous Solution

| Active Ester | Condition | Half-life (t½) | Reference |

| Pentafluorophenyl (PFP) Ester | Aqueous Acetonitrile | More stable than NHS esters | [11] |

| N-hydroxysuccinimide (NHS) Ester | pH 8.0, Carbonate Buffer/10% DMSO | 210 min | [12] |

| N-hydroxysuccinimide (NHS) Ester | pH 8.5, Carbonate Buffer/10% DMSO | 180 min | [12] |

| N-hydroxysuccinimide (NHS) Ester | pH 9.0, Carbonate Buffer/10% DMSO | 125 min | [12] |

Note: Direct comparative half-life data for PFP esters under identical conditions as the NHS ester data was not available in the search results, but multiple sources confirm their superior stability to hydrolysis.[1][2][3][8]

Advantages of Pentafluorophenyl Esters

The superior performance of PFP esters stems from a combination of their inherent chemical properties.

Caption: Logical flow of PFP ester advantages.

Experimental Protocols

The following are detailed methodologies for the preparation of PFP active esters and their subsequent use in amide bond formation.

Protocol 1: Synthesis of Pentafluorophenyl Active Esters from Carboxylic Acids

This protocol describes a general method for the synthesis of PFP esters from a carboxylic acid using a carbodiimide (B86325) coupling agent.

Materials:

-

Carboxylic acid (1.0 eq)

-

This compound (1.1 eq)

-

N,N'-Dicyclohexylcarbodiimide (DCC) or N,N'-Diisopropylcarbodiimide (DIC) (1.1 eq)

-

Anhydrous Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

-

Magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

Dissolve the carboxylic acid and this compound in the anhydrous solvent.

-

Cool the solution to 0 °C in an ice bath.

-

Add the DCC or DIC to the cooled solution with stirring.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, filter off the precipitated dicyclohexylurea (DCU) or diisopropylurea.

-

Wash the filtrate with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude PFP ester.

-

Purify the PFP ester by recrystallization or column chromatography.[13]

Protocol 2: Amide Bond Formation using a PFP Active Ester

This protocol provides a general procedure for the coupling of a PFP active ester with an amine.

Materials:

-

PFP active ester (1.0 eq)

-

Amine (1.0 - 1.2 eq)

-

Anhydrous solvent (e.g., Dichloromethane (DCM), Dimethylformamide (DMF), or Tetrahydrofuran (THF))

-

Base (optional, e.g., Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA), 1.2 eq)

Procedure:

-

Dissolve the PFP active ester in the anhydrous solvent.

-

Add the amine to the solution. If the amine is used as a salt, add the base to liberate the free amine.

-

Stir the reaction at room temperature. The reaction is typically complete within 1-4 hours.[5] Monitor the progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with a suitable solvent and wash with 1 M HCl and saturated sodium bicarbonate solution to remove unreacted starting materials and byproducts.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting amide by recrystallization or column chromatography.

Protocol 3: Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Amino Acid PFP Esters

PFP esters are highly effective in Fmoc-based solid-phase peptide synthesis.[7]

Materials:

-

Fmoc-deprotected peptide-resin

-

Fmoc-amino acid PFP ester (3-5 equivalents)

-

1-Hydroxybenzotriazole (HOBt) (optional, but recommended to accelerate the reaction)[7]

-

Anhydrous Dimethylformamide (DMF)

Procedure:

-

Swell the Fmoc-deprotected peptide-resin in DMF.

-

Dissolve the Fmoc-amino acid PFP ester and HOBt in DMF.

-

Add the solution to the resin and agitate at room temperature for 1-2 hours.

-

Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).

-

Once the coupling is complete, wash the resin thoroughly with DMF to remove excess reagents.

-

Proceed with the next Fmoc deprotection and coupling cycle.

Applications in Drug Development and Research

The unique properties of PFP esters have led to their widespread adoption in various fields:

-

Peptide Synthesis: PFP esters of Fmoc- or Boc-protected amino acids are frequently used in both solution-phase and solid-phase peptide synthesis due to their high coupling efficiency and minimization of side reactions.[7][14] Their use allows for the synthesis of complex and high-purity peptides.[7]

-

Bioconjugation: PFP esters are excellent reagents for labeling biomolecules, such as proteins and antibodies, with fluorophores, haptens, or polyethylene (B3416737) glycol (PEG) chains.[2][15] Their increased stability in aqueous media compared to NHS esters leads to more efficient and reproducible conjugations.[1][3] This is particularly valuable in the development of antibody-drug conjugates (ADCs) and diagnostic reagents.[4]

-

Material Science: PFP esters are utilized to functionalize polymer surfaces and nanoparticles, enabling the covalent attachment of various molecules for a wide range of applications.[15]

General Workflow for PFP Ester Application

The application of PFP esters in synthesis typically follows a straightforward workflow.

Caption: General experimental workflow for amide synthesis using PFP esters.

Conclusion

Pentafluorophenyl active esters represent a powerful and versatile tool for the formation of amide bonds. Their enhanced reactivity, coupled with superior stability towards hydrolysis, translates into more efficient, reliable, and reproducible synthetic outcomes. For researchers, scientists, and professionals in drug development, the adoption of PFP ester chemistry can accelerate the synthesis of peptides, bioconjugates, and other valuable molecules, ultimately advancing scientific discovery and the development of new therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. Pentafluorophenyl esters - Wikipedia [en.wikipedia.org]

- 3. broadpharm.com [broadpharm.com]

- 4. Preferential Light-Chain Labeling of Native Monoclonal Antibodies Improves the Properties of Fluorophore Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. quod.lib.umich.edu [quod.lib.umich.edu]

- 6. benchchem.com [benchchem.com]

- 7. Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Direct electrochemical synthesis of pentafluorophenyl esters via oxyl-radical-promoted nucleophilic aromatic substitution - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00798D [pubs.rsc.org]

- 9. Thieme E-Books & E-Journals [thieme-connect.de]

- 10. This compound and its derivatives [en.highfine.com]

- 11. benchchem.com [benchchem.com]

- 12. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. Solid-phase peptide synthesis using tert.-butyloxycarbonylamino acid pentafluorophenyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

The Versatility of Pentafluorophenol in Polymer Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Pentafluorophenol (PFP) and its derivatives, particularly pentafluorophenyl (meth)acrylates, have emerged as highly valuable monomers in polymer chemistry. The unique reactivity of the pentafluorophenyl ester group allows for the synthesis of a wide array of functional and well-defined polymers. This technical guide explores the core applications of this compound in polymer synthesis, focusing on polymerization techniques, post-polymerization modification, and the creation of advanced polymeric materials for biomedical applications.

Polymerization of Pentafluorophenyl (Meth)acrylates

Polymers bearing pentafluorophenyl ester side groups serve as versatile precursor materials. These "active ester" polymers are readily synthesized using controlled radical polymerization techniques, which allow for precise control over molecular weight and dispersity.

Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization

RAFT polymerization is a widely employed method for synthesizing well-defined poly(pentafluorophenyl (meth)acrylate)s.[1] This technique utilizes a chain transfer agent (CTA) to mediate the polymerization, resulting in polymers with a narrow molecular weight distribution and controlled chain-end functionality.[2]

Experimental Protocol: RAFT Polymerization of Pentafluorophenyl Methacrylate (B99206) (PFMA) [3]

-

Materials:

-

Pentafluorophenyl methacrylate (PFMA) (monomer)

-

4-Cyano-4-(thiobenzoyl)sulfanyl)pentanoic acid (CTA)

-

2,2'-Azobis(2-methylpropionitrile) (AIBN) (initiator)

-

1,4-Dioxane (solvent)

-

-

Procedure:

-

In a Schlenk tube, dissolve PFMA, the CTA, and AIBN in 1,4-dioxane. A typical molar ratio of [Monomer]:[CTA]:[Initiator] is 200:1:0.1.[3] The monomer concentration is generally around 1.8 M.[3]

-

De-gas the solution by performing three freeze-pump-thaw cycles.

-

Place the sealed Schlenk tube in an oil bath preheated to 75 °C to initiate polymerization.

-

Monitor the polymerization progress by taking aliquots at regular intervals and analyzing them using ¹H NMR and ¹⁹F NMR spectroscopy to determine monomer conversion.

-

After reaching the desired conversion, quench the reaction by immersing the Schlenk tube in an ice bath and exposing the contents to air.

-

Purify the polymer by precipitation into a suitable non-solvent, such as cold methanol (B129727) or diethyl ether, and dry under vacuum.

-

Quantitative Data for RAFT Polymerization of PFMA

| Target DP | [M]:[CTA]:[I] | Time (h) | Conversion (%) | Mn ( g/mol ) | Đ (Mw/Mn) | Reference |

| 50 | 50:1:0.1 | 4 | 95 | 12,000 | 1.15 | |

| 100 | 100:1:0.1 | 6 | 92 | 23,500 | 1.18 | |

| 200 | 200:1:0.1 | 8 | 89 | 45,000 | 1.21 |

DP = Degree of Polymerization, Mn = Number-average molecular weight, Đ = Dispersity (Polydispersity Index)

Atom Transfer Radical Polymerization (ATRP)

ATRP is another powerful technique for the controlled polymerization of pentafluorophenyl (meth)acrylates, offering good control over polymer architecture.

Post-Polymerization Modification: A Gateway to Functional Polymers

The true strength of pentafluorophenyl-containing polymers lies in their utility as platforms for post-polymerization modification. The pentafluorophenyl ester is a highly efficient leaving group, making it susceptible to nucleophilic substitution by amines and, to a lesser extent, alcohols. This reactivity allows for the straightforward introduction of a wide variety of functional groups onto the polymer backbone.

Aminolysis: Creating Functional Polyamides

The reaction of poly(pentafluorophenyl (meth)acrylate) with primary or secondary amines is a robust and efficient method for producing a diverse library of functional poly(meth)acrylamides. This reaction typically proceeds to near-quantitative conversion under mild conditions.

Experimental Protocol: Aminolysis of Poly(pentafluorophenyl methacrylate) (PPFMA)

-

Materials:

-

Poly(pentafluorophenyl methacrylate) (PPFMA)

-

Primary or secondary amine (e.g., 1-amino-2-propanol)

-

Triethylamine (B128534) (Et₃N) (base)

-

Dimethylformamide (DMF) (solvent)

-

-

Procedure:

-

Dissolve the PPFMA in dry DMF in a round-bottom flask under a nitrogen atmosphere.

-

Add the amine (typically 2 equivalents relative to the PFP ester groups) and triethylamine (2 equivalents) to the solution.

-

Stir the reaction mixture at 50 °C for 20 hours.

-

Isolate the functionalized polymer by precipitation into a non-solvent like ice-cold diethyl ether.

-

Further purify the polymer by dialysis against water, followed by lyophilization to obtain the final product.

-

Reaction Scheme: Post-Polymerization Aminolysis

References

The Ascendancy of Pentafluorophenyl Esters in Protein Modification: A Technical Guide

For researchers, scientists, and drug development professionals, the strategic modification of proteins is a cornerstone of innovation. The ability to selectively and efficiently conjugate molecules—from fluorescent dyes to therapeutic payloads—onto a protein scaffold underpins advancements in diagnostics, therapeutics, and fundamental biological understanding. Among the arsenal (B13267) of chemical tools available, pentafluorophenyl (PFP) esters have emerged as a superior choice for amine-reactive protein modification, offering significant advantages in reactivity, stability, and overall performance over traditional N-hydroxysuccinimide (NHS) esters.

This in-depth technical guide delineates the core principles of using pentafluorophenol for protein modification. It provides a comprehensive overview of the underlying reaction mechanisms, detailed experimental protocols, and a comparative analysis of PFP esters with other common active esters, supported by quantitative data.

Core Principles: The Chemistry of Pentafluorophenyl Esters

Pentafluorophenyl esters are active esters derived from this compound and are primarily used to couple carboxylic acids to primary and secondary amines, forming stable amide bonds.[1] The enhanced performance of PFP esters stems from the potent electron-withdrawing nature of the pentafluorophenyl group. This property renders the carbonyl carbon more electrophilic and makes the pentafluorophenolate a superior leaving group, thereby facilitating nucleophilic attack by the amine.[1]

The reaction proceeds via a nucleophilic acyl substitution mechanism. In polar protic solvents, this is generally a stepwise process involving the formation of a transient tetrahedral intermediate.[2] In less polar, aprotic solvents, a more concerted mechanism may be favored.[2]

A key advantage of PFP esters is their increased stability towards hydrolysis compared to NHS esters, especially in the aqueous environments typically used for biomolecule modifications.[1][3] This greater resistance to hydrolysis minimizes the competing reaction with water, leading to more efficient conjugation and better reproducibility, a crucial factor when working with precious or limited quantities of proteins.[1]

Quantitative Comparison of Active Esters

The superiority of PFP esters can be quantified through kinetic studies. Their enhanced stability and reactivity translate to more efficient reactions and higher yields.

| Parameter | Pentafluorophenyl (PFP) Ester | N-Hydroxysuccinimide (NHS) Ester | Pentachlorophenyl (PCP) Ester | Nitrophenyl (ONp) Ester |

| Relative Coupling Speed | ~111x faster than ONp | Slower than PFP | ~3.4x faster than ONp | Baseline |

| Rate of Aminolysis (vs. NHS) | Significantly faster | Baseline | - | - |

| Pseudo-first-order rate constant for aminolysis | 2.46 x 10⁻¹ s⁻¹ | 3.49 x 10⁻³ s⁻¹ | - | - |

| Stability to Hydrolysis | Markedly lower rate of spontaneous hydrolysis | Susceptible to hydrolysis in aqueous solutions | - | - |

Data compiled from multiple sources.[1][4]

Visualizing the Process: Reaction and Workflow

To better illustrate the principles and procedures, the following diagrams outline the chemical reaction and a general experimental workflow for protein modification using PFP esters.

Detailed Experimental Protocols

Success in protein modification hinges on meticulous experimental execution. The following protocols provide a detailed methodology for key experiments involving PFP esters.

Protocol 1: General Protein Labeling with a PFP Ester

This protocol outlines a standard procedure for conjugating a PFP ester-activated molecule to a protein.

Materials:

-

Protein of interest

-

PFP ester-activated molecule

-

Amine-free buffer (e.g., 0.1 M phosphate (B84403) buffer, 0.15 M NaCl, pH 7.2-8.5)[5]

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)[6]

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)[7]

-

Desalting column or dialysis equipment for purification[6]

Procedure:

-

Protein Preparation: Dissolve the protein in the amine-free buffer to a concentration of 1-10 mg/mL.[8] Ensure the buffer does not contain primary amines like Tris or glycine, as they will compete with the reaction.[6]

-

PFP Ester Preparation: Immediately before use, dissolve the PFP ester in a minimal amount of anhydrous DMSO or DMF.[6] Do not prepare stock solutions for long-term storage as PFP esters are moisture-sensitive.[6][9]

-

Conjugation Reaction: While gently vortexing, add the PFP ester solution to the protein solution. A typical starting molar ratio is 5-15 moles of PFP ester per mole of protein.[10]

-

Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C for sensitive biomolecules.[5][7]

-

Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM and incubate for 15-30 minutes.[10]

-

Purification: Remove unreacted PFP ester and byproducts by passing the reaction mixture through a desalting column or by dialysis against a suitable buffer.[6][10]

Protocol 2: Site-Selective Labeling of Native Monoclonal Antibodies

A notable application of PFP esters is the preferential labeling of a specific lysine (B10760008) residue (K188) in the kappa light chain of human IgG antibodies.[11]

Materials:

-

Monoclonal antibody (human IgG with kappa light chain)

-

PFP ester of the molecule to be conjugated

-

PBS with 10% DMF[11]

-

Centrifugal filtration devices and dialysis equipment

Procedure:

-

Antibody Preparation: Prepare the antibody in PBS with 10% DMF.

-

PFP Ester Addition: To improve the degree of labeling (DOL), perform a sequential addition of the PFP ester. Add the first aliquot of the PFP ester to the antibody solution and incubate for 3 hours.[11]

-

Second Addition and Incubation: Add a second aliquot of the PFP ester and continue the incubation. This method has been shown to improve the DOL while maintaining light-chain selectivity.[11]

-

Purification: Purify the resulting antibody-fluorophore conjugate (AFC) using centrifugal filtration followed by dialysis.[11]

Advantages and Applications in Drug Development

The superior chemical properties of PFP esters translate into significant benefits for researchers and drug development professionals.

These advantages are particularly impactful in the development of antibody-drug conjugates (ADCs), where the homogeneity and stability of the final product are critical for therapeutic efficacy and safety.[11] The use of PFP esters can lead to more selectively labeled antibodies with improved properties, such as reduced aggregation and enhanced brightness for fluorescent conjugates.[11]

Conclusion

Pentafluorophenyl esters represent a robust and reliable choice for the modification of proteins. Their enhanced stability and reactivity provide significant performance benefits, leading to more efficient reactions, higher yields, and improved reproducibility. For researchers, scientists, and drug development professionals seeking to optimize their bioconjugation strategies, the adoption of PFP ester chemistry offers a clear path toward accelerating discovery and innovation in the life sciences.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Direct electrochemical synthesis of pentafluorophenyl esters via oxyl-radical-promoted nucleophilic aromatic substitution - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00798D [pubs.rsc.org]

- 4. This compound and its derivatives [en.highfine.com]

- 5. precisepeg.com [precisepeg.com]

- 6. broadpharm.com [broadpharm.com]

- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 8. benchchem.com [benchchem.com]

- 9. confluore.com [confluore.com]

- 10. benchchem.com [benchchem.com]

- 11. Preferential Light-Chain Labeling of Native Monoclonal Antibodies Improves the Properties of Fluorophore Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Protocol for solid-phase peptide synthesis using Fmoc-amino acid pentafluorophenyl esters.

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Solid-phase peptide synthesis (SPPS) utilizing 9-fluorenylmethoxycarbonyl (Fmoc) protected amino acid pentafluorophenyl (Pfp) esters offers a robust and efficient method for the synthesis of peptides. The strong electron-withdrawing nature of the pentafluorophenyl group renders the ester highly reactive, facilitating rapid and efficient amide bond formation. This high reactivity minimizes racemization, particularly for sensitive amino acids, and is effective for sterically hindered couplings. Pre-activated Fmoc-amino acid-OPfp esters are stable, crystalline solids that can be prepared in advance, offering convenience and avoiding the use of in-situ coupling reagents that can lead to side reactions. This method is particularly advantageous for constructing complex peptide sequences with high purity.

The use of 1-hydroxybenzotriazole (B26582) (HOBt) as a catalyst in conjunction with Fmoc-amino acid-OPfp esters can further accelerate the coupling reaction. The overall workflow follows the standard Fmoc-SPPS cycle of deprotection, coupling, and washing, culminating in a final cleavage and deprotection step to yield the desired peptide.

Experimental Protocols

Preparation of Fmoc-Amino Acid Pentafluorophenyl Esters

This protocol describes the synthesis of Fmoc-amino acid-OPfp esters from the corresponding Fmoc-amino acids.

Materials:

-

Fmoc-amino acid

-

Pentafluorophenyl trifluoroacetate (B77799) or Pentafluorophenyl chloroformate

-

Pyridine (B92270) or Diisopropylethylamine (DIEA)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Ethyl acetate (B1210297) (EtOAc)

-

Hexane

-

5% aqueous HCl

-

Saturated aqueous NaHCO3

-

Brine

-

Anhydrous Na2SO4

Procedure:

-

Dissolve the Fmoc-amino acid (1 equivalent) in anhydrous DCM or THF.

-

Add pyridine or DIEA (1-1.2 equivalents) to the solution and stir.

-

Slowly add pentafluorophenyl trifluoroacetate or pentafluorophenyl chloroformate (1.1 equivalents) to the reaction mixture.

-

Stir the reaction at room temperature for 2-4 hours, monitoring by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with EtOAc.

-

Wash the organic layer sequentially with 5% HCl, water, saturated NaHCO3, and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.

-

The crude product can be purified by recrystallization from an EtOAc/hexane mixture to yield the pure Fmoc-amino acid-OPfp ester.

Solid-Phase Peptide Synthesis (SPPS) Protocol

This protocol outlines the step-by-step procedure for SPPS on a 0.1 mmol scale using a manual synthesis vessel.

Materials and Reagents:

-

Rink Amide resin (or other suitable resin depending on desired C-terminus)

-

Fmoc-amino acid pentafluorophenyl esters

-

1-Hydroxybenzotriazole (HOBt) (optional)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Piperidine (B6355638), sequencing grade

-

Diisopropylethylamine (DIEA)

-

Cleavage Cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))

-

Cold diethyl ether

Procedure:

2.1. Resin Preparation and Swelling

-

Place the resin (e.g., Rink Amide resin, 0.1 mmol) in a reaction vessel.

-

Wash the resin with DMF (3 x 5 mL).

-

Swell the resin in DMF (5 mL) for at least 30-60 minutes with gentle agitation.[1]

2.2. Fmoc Deprotection

-

Drain the DMF from the swollen resin.

-

Add a solution of 20% piperidine in DMF (5 mL) to the resin.[2][3]

-

Agitate for 3 minutes, then drain the solution.[4]

-

Add a fresh solution of 20% piperidine in DMF (5 mL) and agitate for 10-15 minutes to ensure complete Fmoc removal.[4]

-

Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL) to remove residual piperidine.

2.3. Amino Acid Coupling

-

In a separate vial, dissolve the Fmoc-amino acid pentafluorophenyl ester (3-5 equivalents, 0.3-0.5 mmol) in DMF (2-3 mL).

-

(Optional) Add HOBt (3-5 equivalents, 0.3-0.5 mmol) to the amino acid solution to catalyze the reaction.

-

Add the activated amino acid solution to the deprotected resin in the reaction vessel.

-

Agitate the mixture at room temperature for 30-60 minutes. For sterically hindered amino acids, the coupling time may be extended to 2-4 hours.[5]

-

After the coupling is complete, drain the reaction solution.

-

Wash the resin with DMF (3 x 5 mL) and then with DCM (3 x 5 mL).

-

(Optional) Perform a Kaiser test to confirm the completion of the coupling reaction (absence of free primary amines). If the test is positive, a recoupling step may be necessary.

2.4. Peptide Chain Elongation

-